Methylpropylcarbonat

Übersicht

Beschreibung

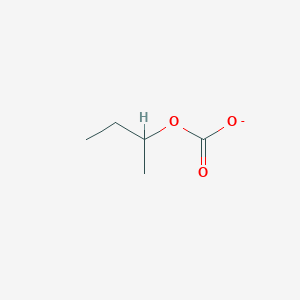

Methyl propyl carbonate (MPC) is an organic compound that is used in the synthesis of a variety of products. It is a versatile, non-toxic, and low-cost solvent that is used in a variety of applications, including pharmaceuticals, coatings, and adhesives. MPC is a colorless, odorless, and volatile liquid that is miscible with water and has a boiling point of 132°C. It is a member of the class of compounds known as cyclic carbonates and is composed of a methyl group and a propyl group attached to a central carbon atom.

Wissenschaftliche Forschungsanwendungen

Methylpropylcarbonat: Eine vielseitige Verbindung in der wissenschaftlichen Forschung

This compound (MPC) ist eine Verbindung mit der Summenformel

C5H10O3 C_5H_{10}O_3 C5H10O3

und einem Molekulargewicht von 118,13 g/mol . Aufgrund seiner einzigartigen Eigenschaften hat es verschiedene Anwendungen in der wissenschaftlichen Forschung gefunden. Hier ist eine umfassende Analyse, die sich auf sechs verschiedene Anwendungen konzentriert:Sauerstoffhaltiges Dieselkraftstoffadditiv: MPC wurde als eine neue Art von sauerstoffhaltigem Dieselkraftstoff erforscht. Seine Zugabe zu Dieselkraftstoff zielt darauf ab, die Verbrennungseffizienz zu verbessern und die Emissionen zu reduzieren . Die Verbindung wurde auf der Grundlage der Kraftstoffdesign-Theorie und der besonderen Brennleistung von Dieselmotoren entwickelt, was ihr Potenzial unterstreicht, zu saubereren und effizienteren Kraftstofftechnologien beizutragen.

Elektrolytzusatzstoff für Li-Ionen-Batterien: Im Bereich der Energiespeicherung hat sich MPC als einzelsolvens für Elektrolyte in Lithium-Ionen-Batterien als vielversprechend erwiesen. In Kombination mit Lithiumsalzen und Ethylencarbonat kann es eine hohe reversible Kapazität in Graphitelektroden ermöglichen . Diese Anwendung ist entscheidend für die Entwicklung effizienterer und langlebiger Batterien.

Safety and Hazards

Methyl Propyl Carbonate can cause irritation to the eyes, skin, and respiratory tract . It is advised to avoid skin and eye contact and ensure proper ventilation when using it . In case of ingestion or inhalation, immediate medical attention is required . During storage and handling, it should be kept away from sources of fire or high temperatures to prevent the risk of fire and explosion .

Wirkmechanismus

Target of Action

Methyl Propyl Carbonate (MPC) is primarily used as an organic solvent and intermediate in industrial applications . Its primary targets are the substances it interacts with in these applications, such as inks, adhesives, varnishes, and electronic components .

Mode of Action

MPC acts as a solvent, aiding in the dissolution of other substances, or as a reactant in organic synthesis reactions . It can interact with its targets by breaking down their structure or facilitating chemical reactions. The exact mode of action can vary depending on the specific application and the substances involved.

Biochemical Pathways

MPC doesn’t directly participate in any known biochemical pathways. For instance, it can be synthesized through the reaction of methanol and propanol with dimethyl carbonate, usually under suitable temperatures and in the presence of an acid or base catalyst .

Pharmacokinetics

It’s important to note that mpc is characterized by low volatility, non-flammability, and insolubility in water . These properties can affect its behavior in the environment and during handling.

Result of Action

The result of MPC’s action depends on its application. In its role as a solvent, it can help dissolve other substances, enhancing their reactivity or application. As an intermediate in organic synthesis, it can contribute to the formation of other compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MPC. For instance, its reactivity can be affected by temperature and the presence of catalysts . Additionally, its stability and safety during handling can be influenced by storage conditions. It should be stored in a dry environment at 2-8°C . Safety precautions should be taken to avoid eye, skin, and respiratory irritation .

Biochemische Analyse

Biochemical Properties

The biochemical properties of Methyl Propyl Carbonate are not well-studied. It is known that organic carbonates can interact with various enzymes and proteins. For example, some carbonates can act as inhibitors or activators for certain enzymes

Cellular Effects

It is known that organic carbonates can influence cell function . For example, they can affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that organic carbonates can bind to biomolecules and influence their activity . They can also cause changes in gene expression

Temporal Effects in Laboratory Settings

It is known that organic carbonates can have long-term effects on cellular function

Dosage Effects in Animal Models

It is known that organic carbonates can have toxic or adverse effects at high doses

Metabolic Pathways

It is known that organic carbonates can interact with various enzymes and cofactors

Transport and Distribution

It is known that organic carbonates can interact with various transporters and binding proteins

Subcellular Localization

It is known that organic carbonates can be directed to specific compartments or organelles

Eigenschaften

IUPAC Name |

methyl propyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-3-4-8-5(6)7-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKQAVHGECIBFRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624621 | |

| Record name | Methyl Propyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56525-42-9 | |

| Record name | Methyl Propyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56525-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl Propyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

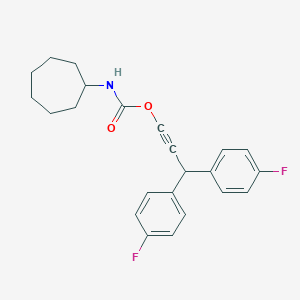

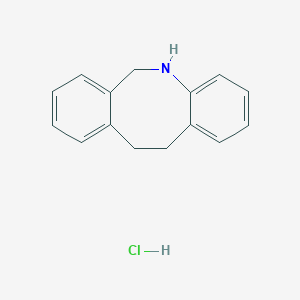

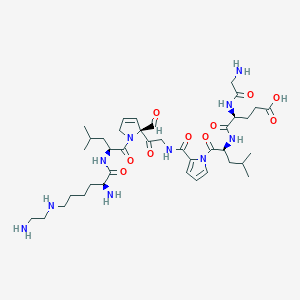

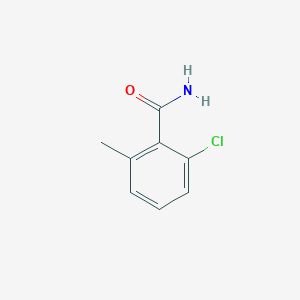

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide](/img/structure/B34339.png)

![octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B34340.png)